



Physical and chemical properties of D-(+)-Melezitose

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An In-depth Technical Guide to the Physical and Chemical Properties of D-(+)-Melezitose

Introduction

D-(+)-Melezitose is a non-reducing trisaccharide naturally occurring in the honeydew excreted by plant-sap-consuming insects such as aphids.[1][2][3][4] It is also found in the manna of various trees, including the Douglas fir and jack pine. [5] Structurally, it is composed of two glucose molecules and one fructose molecule, specifically O- α -D-Glucopyranosyl- $(1 \rightarrow 3)$ - β -Dfructofuranosyl- α -D-glucopyranoside.[5][6] This compound is of significant interest to researchers and drug development professionals due to its unique properties and applications. It serves as a carbon source for specific microorganisms, an excipient to stabilize pharmaceuticals, a cryoprotectant, and has potential prebiotic properties.[7][8][9]

Physical Properties

D-(+)-Melezitose is typically a white, crystalline solid or powder.[6][7] It exists in anhydrous, monohydrate, and dihydrate forms.[2][10] The dihydrate crystals effloresce in the air, and the anhydrous form can be obtained by drying at 110°C in a vacuum.[2][10]

Table 1: Summary of Physical Properties of D-(+)-Melezitose



Property	Value	Notes
Molecular Formula	C ₁₈ H ₃₂ O ₁₆ (Anhydrous)[5][10] [11] C ₁₈ H ₃₂ O ₁₆ · H ₂ O (Monohydrate)[6][7][12][13]	
Molecular Weight	504.44 g/mol (Anhydrous)[5] [10][11] 522.45 g/mol (Monohydrate)[6][7][12][13]	
Appearance	White solid / powder[6][7]	
Melting Point	153-160 °C (decomposes)[6] [7][10][11][12][14]	Reported values vary slightly depending on the source and hydration state.
Solubility	Soluble in water[10][15] Sparingly soluble in ethanol[6] [10][15]	Water solubility is reported as 50 mg/mL.[12][14][16]
Optical Rotation	[α] ²⁰ /D +88° ± 2° (c=4% in H ₂ O)[6][7][12]	A key characteristic for identifying the D-(+)-isomer.
CAS Number	597-12-6 (Anhydrous)[10][11] 10030-67-8 (Monohydrate)[6] [7][12][13]	

Chemical Properties

D-**(+)-Melezitose** is a non-reducing sugar, meaning it does not reduce Fehling's solution.[5] Its stability and specific hydrolysis patterns are key to its chemical identity and applications.

Table 2: Summary of Chemical Properties of D-(+)-Melezitose



Property	Description
IUPAC Name	O-α-D-Glucopyranosyl-(1 \rightarrow 3)-β-D-fructofuranosyl-α-D-glucopyranoside[5][6]
Structure	A trisaccharide composed of a central fructose unit linked to two glucose units.
Hydrolysis	Partial acid hydrolysis yields glucose and turanose (an isomer of sucrose).[1][5] It is a known substrate for α-glucosidase.[17]
Stability	Stable for at least 2 years when stored at +4°C, protected from light and moisture.[6][18] Stock solutions are reported to be stable for up to 3 months at -20°C.[17][19][20]
Purity	Commercially available with purity ≥99% (HPLC).[6][7]

Experimental Protocols Determination of Solubility in Water

This protocol outlines a general method for determining the solubility of D-(+)-Melezitose in water at a specific temperature.

Materials:

- D-(+)-Melezitose powder
- · Distilled or deionized water
- Beaker or flask
- Magnetic stirrer and stir bar
- Analytical balance
- Graduated cylinder



Thermometer

Procedure:

- Measure Solvent: Using a graduated cylinder, measure a precise volume of distilled water (e.g., 100 mL) into a beaker.[21]
- Equilibrate Temperature: Place the beaker in a temperature-controlled environment (e.g., a water bath) and allow the solvent to reach the desired temperature (e.g., 20°C).[21]
- Incremental Addition of Solute: Weigh a small, known amount of D-(+)-Melezitose and add it to the water while stirring continuously.[21][22]
- Observe Dissolution: Allow the solute to dissolve completely before adding the next increment.
- Reach Saturation: Continue adding small, weighed portions of the sugar until a point is reached where the solid particles no longer dissolve, and a saturated solution is formed.[21]
 [22]
- Calculate Solubility: The total mass of D-(+)-Melezitose dissolved in the known volume of
 water represents its solubility at that temperature. Express the result in g/100 mL or mg/mL.

Measurement of Specific Optical Rotation

This protocol describes the use of a polarimeter to measure the specific rotation of D-(+)-Melezitose, a fundamental property for chiral molecules.

Materials:

- D-(+)-Melezitose powder
- Distilled or deionized water
- Volumetric flask (e.g., 10 mL)
- Analytical balance



Polarimeter and sample cell (typically 1 dm length)

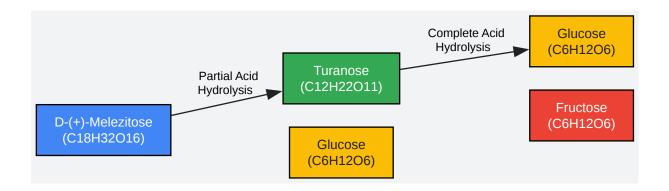
Procedure:

- Prepare Solution: Accurately weigh a specific amount of D-(+)-Melezitose (e.g., 0.4 g) and transfer it to a 10 mL volumetric flask.[6] Dissolve the sugar in distilled water and fill the flask to the mark to create a solution of known concentration (c), for example, 4 g/100 mL or 0.04 g/mL.
- Calibrate Polarimeter: Calibrate the polarimeter using a blank sample (the solvent, in this
 case, distilled water) to set the zero point.[23]
- Fill Sample Cell: Rinse and fill the polarimeter cell with the prepared D-(+)-Melezitose solution, ensuring no air bubbles are present in the light path.[23]
- Measure Observed Rotation: Place the sample cell in the polarimeter and measure the observed angle of rotation (α).[23][24]
- Calculate Specific Rotation: Use Biot's law to calculate the specific rotation ($[\alpha]$): $[\alpha] = \alpha / (I \times c)$ Where:
 - α is the observed rotation in degrees.
 - I is the path length of the sample cell in decimeters (dm).
 - c is the concentration of the solution in g/mL.[23][24]

Visualizations: Pathways and Workflows

The following diagrams illustrate key chemical and experimental processes related to D-(+)-Melezitose.

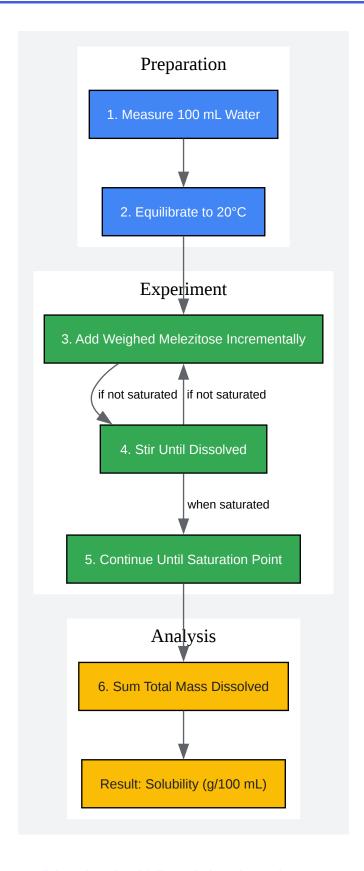




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Caption: Acid hydrolysis pathway of D-(+)-Melezitose.

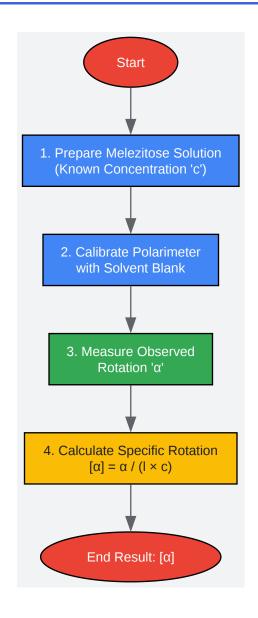




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Caption: Experimental workflow for determining solubility.





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